[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
CAS No.: 1239751-07-5
Cat. No.: VC2726553
Molecular Formula: C13H18Cl2N4O
Molecular Weight: 317.21 g/mol
* For research use only. Not for human or veterinary use.
![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride - 1239751-07-5](/images/structure/VC2726553.png)
Specification
CAS No. | 1239751-07-5 |
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Molecular Formula | C13H18Cl2N4O |
Molecular Weight | 317.21 g/mol |
IUPAC Name | 1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C13H16N4O.2ClH/c14-13(6-2-1-3-7-13)12-16-11(17-18-12)10-4-8-15-9-5-10;;/h4-5,8-9H,1-3,6-7,14H2;2*1H |
Standard InChI Key | WVXLOHWPXHPXAD-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)N.Cl.Cl |
Canonical SMILES | C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)N.Cl.Cl |
Introduction
Chemical Identification and Properties
[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride is characterized by specific chemical and physical properties that define its behavior in various environments. The compound possesses a distinctive structural arrangement that contributes to its potential reactivity and applications.
Basic Chemical Information
The compound features several key identifiers and properties as outlined in the following table:
Property | Value |
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Chemical Name | [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride |
CAS Number | 1239751-07-5 |
Molecular Formula | C₁₃H₁₈Cl₂N₄O |
Molecular Weight | 317.21 g/mol |
These fundamental characteristics provide essential reference points for researchers working with this compound .
Structural Features
The molecular architecture of this compound contains several significant structural elements:
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A central 1,2,4-oxadiazole heterocyclic ring, known for its planar structure and aromatic character
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A pyridin-4-yl group connected at the 3-position of the oxadiazole ring
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A cyclohexyl moiety attached at the 5-position of the oxadiazole ring
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An amine group connected to the cyclohexyl ring
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Two hydrochloride salt forms, increasing water solubility compared to the free base
The presence of the 1,2,4-oxadiazole ring is particularly significant, as this heterocycle is known to confer biological activity in numerous pharmaceutical compounds .
Biological Activity Profile
The biological activities of [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride can be inferred from studies of structurally similar compounds containing oxadiazole rings connected to heterocyclic moieties.
Structure-Activity Relationship Considerations
The specific arrangement of functional groups in [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride likely influences its biological activity profile:
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The pyridine ring provides a hydrogen bond acceptor site that may interact with protein targets
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The oxadiazole core offers a rigid, planar structure that can participate in π-stacking interactions with aromatic amino acid residues
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The cyclohexyl group provides conformational flexibility and hydrophobic character
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The amine functionality serves as a potential hydrogen bond donor and may improve water solubility
Comparative Analysis with Related Compounds
Understanding [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride in the context of structurally related compounds provides valuable insights into its potential properties and applications.
Structural Analogues
Several compounds share significant structural elements with our target molecule:
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4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride: This compound contains a similar oxadiazole-cyclohexylamine arrangement but lacks the pyridine ring. Its antimicrobial and antitumor activities suggest potential parallel properties in our target compound.
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5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: While featuring a different oxadiazole isomer (1,3,4 instead of 1,2,4), this compound contains the critical pyridin-4-yl-oxadiazole structural element found in our target compound .
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(3-(PYRAZIN-2-YL)-1,2,4-OXADIAZOL-5-YL)METHANAMINE: This contains the 1,2,4-oxadiazole core attached to a different nitrogen heterocycle (pyrazine instead of pyridine) and a simpler amine moiety (methanamine versus cyclohexylamine) .
Functional Comparison Table
The following table compares key functional elements across related compounds:
Compound | Core Heterocycle | Attached Heterocycle | Amine Component | Salt Form |
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[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride | 1,2,4-oxadiazole | Pyridin-4-yl | Cyclohexylamine | Dihydrochloride |
4-(1,2,4-Oxadiazol-5-yl)cyclohexan-1-amine hydrochloride | 1,2,4-oxadiazole | None | Cyclohexylamine | Hydrochloride |
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol | 1,3,4-oxadiazole | Pyridin-4-yl | None (thiol instead) | None |
(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine | 1,2,4-oxadiazole | Pyrazin-2-yl | Methanamine | None |
This comparative analysis highlights the unique combination of structural elements in our target compound that may contribute to its specific activity profile and applications.
Analytical Characterization
The comprehensive characterization of [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride typically involves multiple analytical techniques to confirm its identity and purity.
Spectroscopic Analysis
Several spectroscopic methods would be employed for structural confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal the hydrogen and carbon environments within the molecule. The pyridine protons would likely appear at characteristic chemical shifts (δ ~7-9 ppm), while the cyclohexyl protons would show at higher field (δ ~1-2 ppm).
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Infrared (IR) Spectroscopy: This would identify key functional groups, with characteristic bands expected for the C=N stretching of the oxadiazole ring, N-H stretching of the amine group, and aromatic C-H stretching of the pyridine ring.
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Mass Spectrometry: This technique would confirm the molecular weight and provide fragmentation patterns characteristic of the molecular structure. The expected molecular ion peak would correspond to the free base form (minus the hydrochloride ions).
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